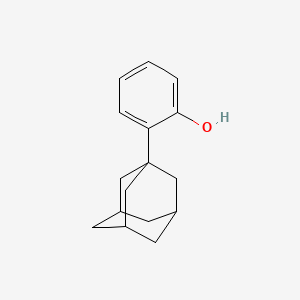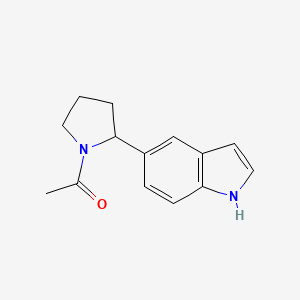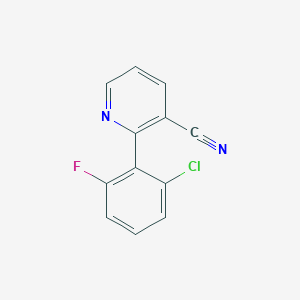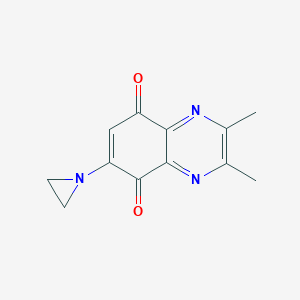
2-(1-Adamantyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantyl)phenol is an organic compound characterized by the presence of an adamantyl group attached to a phenol ring The adamantyl group, derived from adamantane, is a bulky, diamond-like structure that imparts unique properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)phenol typically involves the adamantylation of phenol derivatives. One common method is the acid-catalyzed Friedel–Crafts alkylation using 1-adamantanol or haloadamantanes as the adamantylating agents. For instance, the reaction of phenol with 1-adamantanol in the presence of a strong acid like sulfuric acid or an ion-exchange resin catalyst in acetic acid can yield this compound .
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and minimal waste. The use of recyclable ion-exchange sulfonic acid resins in acetic acid has been developed to create a cleaner process. This method not only improves the yield but also reduces the environmental impact by minimizing waste production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Adamantyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, etc.
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its use in drug delivery systems due to its stability and ability to enhance the lipophilicity of drugs.
Industry: Utilized in the synthesis of high-performance materials and polymers
Mecanismo De Acción
The mechanism of action of 2-(1-Adamantyl)phenol largely depends on its application. In drug delivery systems, the adamantyl group enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers and improving drug delivery efficiency. The phenolic group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
- 2-(1-Adamantyl)-4-methylphenol
- 2-(1-Adamantyl)-4-bromophenol
- 1-Adamantylphenol
Uniqueness: 2-(1-Adamantyl)phenol is unique due to the specific positioning of the adamantyl group on the phenol ring, which imparts distinct steric and electronic properties. This positioning can influence the compound’s reactivity and interaction with other molecules, making it particularly valuable in applications requiring high stability and rigidity .
Propiedades
IUPAC Name |
2-(1-adamantyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-4-2-1-3-14(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPWXGMNLXNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)
![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

